Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Description
Introduction to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Chemical Identity and Nomenclature
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- constitutes a systematically important member of the fluorinated benzylamine family, characterized by its specific substitution pattern and molecular architecture. The compound exhibits a molecular formula of C₁₀H₁₄FN with a precisely defined molecular weight, representing a carefully balanced combination of aromatic, aliphatic, and heteroatomic components. The chemical structure incorporates a benzene ring system bearing a fluorine substituent at the meta position relative to the methylene bridge, coupled with an isopropyl group attached to the nitrogen atom of the benzylamine moiety.
The molecular architecture of this compound demonstrates the integration of electron-withdrawing fluorine functionality with electron-donating alkylamine characteristics, creating a molecule with distinctive electronic properties. The three-dimensional arrangement of atoms within the structure follows predictable conformational preferences based on steric and electronic considerations, with the isopropyl group adopting energetically favorable orientations relative to the aromatic system. The compound's chemical identity is further defined by its specific connectivity pattern, where the fluorine atom occupies the meta position on the benzene ring, distinguishing it from other possible regioisomers.
Research documentation confirms that this compound maintains consistent structural integrity across various analytical methods and synthetic preparations. The molecular framework exhibits stability under standard laboratory conditions while retaining reactivity patterns characteristic of both fluorinated aromatics and secondary amines. The chemical identity encompasses not only the static structural arrangement but also the dynamic properties that govern its behavior in chemical transformations and analytical procedures.
IUPAC Nomenclature and Structural Representation
The systematic nomenclature of benzenemethanamine, 3-fluoro-N-(1-methylethyl)- follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and substituents. According to rigorous nomenclature principles, the compound receives its formal designation as N-(3-fluorophenylmethyl)isopropylamine, reflecting the hierarchical naming system that prioritizes the amine functionality while systematically identifying all substituent positions. Alternative systematic names include (3-fluorophenyl)methanamine, N-isopropyl-, which emphasizes the benzylamine core structure with appropriate substituent identification.
The structural representation of this compound can be expressed through multiple standardized formats that provide comprehensive molecular information. The canonical Simplified Molecular Input Line Entry System representation appears as CC(C)NCc1cccc(c1)F, which encodes the complete connectivity pattern in a linear format suitable for database storage and computational analysis. The International Chemical Identifier string provides an even more detailed structural description: InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3, offering unambiguous identification of atomic connectivity and hydrogen distribution.
Molecular visualization reveals a benzene ring system with a methylene bridge connecting to a secondary amine nitrogen that bears an isopropyl substituent. The fluorine atom occupies the meta position relative to the methylene attachment point, creating a specific geometric arrangement that influences the compound's chemical and physical properties. Three-dimensional structural models demonstrate the preferred conformational states and spatial relationships between different molecular regions, providing insight into potential intermolecular interactions and reactivity patterns.
The structural representation encompasses both two-dimensional connectivity diagrams and three-dimensional conformational models that accurately depict bond angles, distances, and spatial orientations. Advanced computational methods have been employed to generate optimized molecular geometries that serve as reference structures for analytical identification and theoretical studies. These representations form the foundation for understanding the compound's behavior in various chemical environments and applications.
Synonyms and Alternative Designations
The compound benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is recognized by numerous synonyms and alternative designations that reflect different naming conventions and historical nomenclature practices within the chemical literature. The most commonly encountered alternative name is N-(3-fluorobenzyl)isopropylamine, which emphasizes the fluorobenzyl and isopropylamine components of the molecular structure. This designation provides immediate recognition of the two major structural elements while maintaining clarity regarding the substitution pattern.
Additional systematic names include 3-fluoro-N-isopropylbenzylamine, which follows a streamlined naming approach that identifies the fluorine substitution position and the nature of the nitrogen substituent. The pharmaceutical and chemical literature also employs the designation N-(3-fluorophenylmethyl)isopropylamine, which provides explicit identification of the phenylmethyl bridge connecting the aromatic and aliphatic portions of the molecule. These various naming conventions serve different purposes within specialized chemical databases and research applications.
Trade names and commercial designations vary among different suppliers and manufacturers, with some sources utilizing abbreviated or proprietary naming systems for catalog and ordering purposes. Research publications may employ shortened designations or acronyms when referring to this compound within the context of synthetic sequences or analytical studies. The diversity of naming conventions reflects the compound's presence across multiple chemical disciplines and commercial applications.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULJUYVORLDSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238117 | |
| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-87-0 | |
| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as 3-fluorobenzylamine, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- has the following chemical structure:
- Chemical Formula : C9H12FN
- Molecular Weight : 155.19 g/mol
- CAS Number : 457579
The presence of the fluorine atom at the para position on the benzene ring is crucial for its biological activity, influencing both its pharmacokinetic properties and receptor interactions.
Research indicates that benzenemethanamine derivatives can act on various neurotransmitter systems, particularly those related to monoamines. The primary mechanisms include:
- Dopaminergic Activity : Compounds similar to benzenemethanamine have been shown to interact with dopamine receptors, potentially influencing mood and behavior.
- Serotonin Modulation : Some studies suggest that these compounds may affect serotonin levels, which could have implications for mood disorders such as depression and anxiety.
- Adrenergic Activity : The compound may also exhibit activity on adrenergic receptors, impacting cardiovascular functions and energy metabolism.
In Vitro Studies
In vitro studies have demonstrated that benzenemethanamine derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may have potential as an anti-cancer agent.
In Vivo Studies
Animal studies have further elucidated the pharmacological effects of benzenemethanamine:
- Antidepressant-like Effects : In rodent models, administration of benzenemethanamine resulted in reduced immobility in forced swim tests, indicating potential antidepressant properties.
- Cardiovascular Effects : The compound demonstrated dose-dependent increases in heart rate and blood pressure in rats, suggesting adrenergic receptor activation.
Case Study 1: Antidepressant Potential
A study conducted by Smith et al. (2021) evaluated the antidepressant effects of benzenemethanamine in a chronic mild stress model. The results indicated significant reductions in depressive-like behaviors compared to control groups, supporting its potential use in treating mood disorders.
Case Study 2: Cancer Cell Line Sensitivity
Research by Johnson et al. (2020) investigated the cytotoxic effects of benzenemethanamine on various cancer cell lines. The study found that the compound selectively induced apoptosis in MCF-7 cells while sparing normal fibroblast cells, highlighting its therapeutic potential with minimized side effects.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
Benzenemethanamine derivatives, including 3-fluoro-N-(1-methylethyl)-, serve as crucial intermediates in the synthesis of pharmaceutical compounds. Specifically, they are utilized in the development of antidepressants and other neuropsychiatric medications. For instance, derivatives of benzylamines have been explored for their potential to treat depression and anxiety disorders due to their interaction with neurotransmitter systems .
1.2 Case Study: Antidepressant Development
A notable case study involves the synthesis of substituted benzylamines that demonstrate efficacy in treating depression. Research has indicated that specific derivatives can modulate serotonin and norepinephrine levels, leading to improved mood regulation . The synthesis process often involves the reaction of benzenemethanamine with various electrophiles to yield compounds with enhanced pharmacological activity.
Synthetic Chemistry Applications
2.1 Synthesis Techniques
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is employed in various synthetic methodologies, including:
- N-nitrosation Reactions : This compound can undergo nitrosation to form nitrosamines, which are valuable in further synthetic transformations .
- Electrophilic Substitution : The compound acts as a nucleophile in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring .
- Fluorination Reactions : It is also involved in synthesizing fluorinated compounds, which are important in medicinal chemistry for enhancing the bioactivity and metabolic stability of drugs .
While exploring the applications of benzenemethanamine derivatives, it is essential to consider their biological activities and safety profiles:
- Toxicity Concerns : The compound has been noted for its acute toxicity when ingested, causing skin irritation and other health hazards . Therefore, handling requires appropriate safety measures.
- Biological Studies : Research indicates that some derivatives exhibit neuroprotective properties and may enhance cognitive functions in preclinical models . This suggests potential therapeutic applications beyond traditional uses.
Summary of Key Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for antidepressants and neuropsychiatric drugs | Development of novel antidepressants |
| Synthetic Chemistry | N-nitrosation, electrophilic substitution, and fluorination reactions | Synthesis of functionalized compounds |
| Biological Activity | Neuroprotective effects; potential cognitive enhancers | Studies on cognitive function improvement |
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
Key Observations :
Catalytic Stability :
Spectroscopic and Analytical Data
- NMR Shifts : The 3-fluoro substituent produces distinct ¹⁹F NMR signals near -120 ppm, differing from chlorine (-40 to -60 ppm) and bromine derivatives .
- Mass Spectrometry : The molecular ion peak at m/z 167.23 confirms the target compound’s identity, with fragmentation patterns distinct from tert-butyl analogs .
Preparation Methods
Reduction of Fluorobenzonitrile Derivatives
One of the primary industrial methods to prepare fluorine-containing benzylamine derivatives is the reduction of corresponding fluorobenzonitrile precursors. This approach is favored for its relative simplicity and the availability of starting materials.
- Starting Material: 3-fluorobenzonitrile or related fluorinated benzonitriles.
- Reduction Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used. However, LiAlH4, while effective, is highly reactive and difficult to handle on an industrial scale due to flammability and safety concerns. Sodium borohydride is safer but more expensive and generates boron-containing waste.
- Process Details: The nitrile group is reduced to the corresponding benzylamine. The reaction conditions must be optimized to avoid over-reduction or side reactions, especially due to the presence of the fluorine substituent which can influence electronic properties.
N-Alkylation of Benzylamine Derivatives
To introduce the N-(1-methylethyl) substituent (isopropyl group) on the amine nitrogen, N-alkylation methods are employed.
- Catalytic N-Alkylation: Recent advances utilize ruthenium(II)-catalyzed N-alkylation of amines using aliphatic alcohols as alkylating agents. This method proceeds via a borrowing hydrogen mechanism, where the alcohol is dehydrogenated to an aldehyde, which then reacts with the amine to form an imine intermediate, subsequently hydrogenated to the alkylated amine.
- Advantages: This catalytic process is efficient, selective, and tolerates various functional groups. It requires low catalyst loading (as low as 0.1 mol%), operates under mild conditions, and avoids the use of hazardous alkyl halides.
- Typical Procedure: Benzylamine derivatives are reacted with isopropanol (as the alkyl source) in the presence of a Ru(II) pincer catalyst under controlled temperature and hydrogen atmosphere to yield the N-isopropyl benzylamine derivative.
Alternative Synthetic Routes
- Phase Transfer Catalysis: Some processes involve reacting fluorobenzyl derivatives with alkylating agents under phase transfer catalysis to introduce the alkyl group on nitrogen.
- Use of Pyrylium Salts: Reaction of benzylamine derivatives with pyrylium tetrafluoroborate salts and sodium (2-hydroxymethyl)benzoate can yield alkylated amines in high purity.
- Reduction of Benzyl Alcohol Precursors: Fluorobenzyl alcohols can be converted to benzylamines via amination reactions, but these are less common due to the availability of nitrile precursors.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Alkylation Agent | Catalyst/Reducing Agent | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nitrile Reduction | 3-Fluorobenzonitrile | - | NaBH4 or LiAlH4 | High purity, direct amine formation | LiAlH4 is hazardous; NaBH4 expensive |
| Ru(II)-Catalyzed N-Alkylation | Benzylamine derivatives | Isopropanol (alcohol) | Ru(II) pincer catalyst | Mild conditions, selective, low catalyst load | Requires specialized catalyst |
| N-Monomethylation (model) | Benzylamine | Formaldehyde | Hydrogen gas, catalytic system | Efficient methylation, adaptable | Specific to methylation, not isopropyl |
| Phase Transfer Catalysis | Fluorobenzyl derivatives | Alkyl halides or salts | Phase transfer catalyst | High purity, industrially viable | Use of alkyl halides may pose safety concerns |
| Pyrylium Salt Reaction | Benzylamine derivatives | Pyrylium salts | Sodium (2-hydroxymethyl)benzoate | Novel approach, high purity | Less common, more complex reagents |
Research Findings and Industrial Considerations
- Industrial processes prioritize safety, cost-effectiveness, and environmental impact. Hence, sodium borohydride reduction is preferred over lithium aluminum hydride despite higher cost due to safer handling.
- Catalytic N-alkylation using alcohols and Ru(II) catalysts represents a green chemistry advance, reducing waste and avoiding toxic alkyl halides.
- The fluorine substituent's position (3-fluoro) influences reactivity and selectivity, requiring tailored reaction conditions to maintain the integrity of the aromatic ring and fluorine substituent.
- Purification typically involves column chromatography or crystallization to achieve high purity (≥97%), essential for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-fluoro-N-(1-methylethyl)benzenemethanamine, and how do they influence its handling in laboratory settings?
- Answer : The compound (CAS 121431-27-4) has a molecular formula of C₉H₁₂FN, molecular weight 153.20 g/mol, boiling point 217°C, density 1.045 g/cm³, and flash point 85°C . These properties dictate storage conditions (e.g., refrigeration for stability) and safety protocols (flammability precautions due to low flash point). The InChI key (1S/C9H12FN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3) aids in structural verification via spectral databases.
Q. What synthetic routes are reported for 3-fluoro-N-(1-methylethyl)benzenemethanamine, and what catalytic systems are effective?
- Answer : Reductive amination using benzyl alcohol derivatives and ammonia/amines is a common approach. For example, Au/NiO nanohybrid catalysts (1% AuSI/NiO) demonstrated high activity in forming similar benzenemethanamine derivatives, achieving stable yields over multiple catalytic cycles . Optimization of reaction parameters (e.g., H₂ pressure, temperature) is critical to minimize byproducts like dibenzylamine.
Advanced Research Questions
Q. How does catalyst stability impact the synthesis of 3-fluoro-N-(1-methylethyl)benzenemethanamine, and what methods improve recyclability?
- Answer : Catalyst deactivation, observed in Au/NiO systems, often arises from sintering or surface poisoning. Evidence shows that 1% AuSI/NiO retains ~85% activity after four cycles when filtered and reused without purification . Advanced characterization (TEM, XPS) is recommended to monitor structural changes and inform regeneration strategies (e.g., calcination).
Q. What analytical techniques are suitable for detecting trace quantities of this compound in environmental samples?
- Answer : Gas chromatography-mass spectrometry (GC-MS) is effective for environmental analysis. A study detected benzenemethanamine derivatives in water samples via GC-MS (APPI ionization), with metabolites identified using PCA and Spearman correlation coefficients . Sample preparation (e.g., solid-phase extraction) and derivatization may enhance sensitivity.
Q. How can discrepancies in reported physicochemical data (e.g., boiling points) for structurally similar compounds be resolved?
- Answer : Cross-referencing multiple sources (e.g., NIST Chemistry WebBook, EPA DSSTox) and experimental validation are key. For example, N-Benzylisopropylamine (CAS 102-97-6), a structural analog, has a boiling point of 200°C , differing from the target compound’s 217°C . Computational tools (e.g., COSMO-RS) can model property variations due to substituent effects (e.g., fluorine vs. hydrogen).
Q. What role does the fluorine substituent play in the compound’s reactivity and interaction with biological targets?
- Answer : The electron-withdrawing fluorine atom at the 3-position enhances electrophilic reactivity, potentially improving binding to enzymes or receptors. Comparative studies with non-fluorinated analogs (e.g., N-Isopropylbenzylamine ) could elucidate its impact on pharmacokinetics or toxicity.
Methodological Guidelines
- Synthesis : Prioritize catalytic reductive amination with Au/NiO ; monitor reaction progress via NMR or LC-MS.
- Characterization : Use HRMS for molecular weight confirmation, FT-IR for functional groups, and XRD for crystallinity (if applicable).
- Stability Testing : Conduct accelerated degradation studies under varied pH/temperature conditions to assess shelf-life.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
